molecular formula C11H13ClO3 B2485064 2-[(4-Chlorophenoxy)methyl]-1,4-dioxane CAS No. 327087-79-6

2-[(4-Chlorophenoxy)methyl]-1,4-dioxane

Cat. No.: B2485064
CAS No.: 327087-79-6
M. Wt: 228.67
InChI Key: LKTQYVWEEDMUBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Chlorophenoxy)methyl]-1,4-dioxane is an organic compound characterized by the presence of a chlorophenoxy group attached to a dioxane ring

Properties

IUPAC Name

2-[(4-chlorophenoxy)methyl]-1,4-dioxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c12-9-1-3-10(4-2-9)15-8-11-7-13-5-6-14-11/h1-4,11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTQYVWEEDMUBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenoxy)methyl]-1,4-dioxane typically involves the reaction of 4-chlorophenol with formaldehyde and ethylene glycol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the dioxane ring.

  • Step 1: Formation of Intermediate

      Reagents: 4-chlorophenol, formaldehyde

      Conditions: Acidic medium (e.g., hydrochloric acid)

      Reaction: 4-chlorophenol reacts with formaldehyde to form 4-chlorophenoxymethanol.

  • Step 2: Cyclization

      Reagents: 4-chlorophenoxymethanol, ethylene glycol

      Conditions: Acidic medium, elevated temperature

      Reaction: The intermediate 4-chlorophenoxymethanol reacts with ethylene glycol to form this compound through cyclization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenoxy)methyl]-1,4-dioxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

  • Oxidation:

      Reagents: Potassium permanganate, chromium trioxide

      Conditions: Acidic or basic medium, elevated temperature

      Products: Carboxylic acids, ketones

  • Reduction:

      Reagents: Lithium aluminum hydride, sodium borohydride

      Conditions: Anhydrous conditions, room temperature

      Products: Alcohols, alkanes

  • Substitution:

      Reagents: Sodium hydroxide, potassium hydroxide

      Conditions: Basic medium, elevated temperature

      Products: Substituted derivatives

Scientific Research Applications

2-[(4-Chlorophenoxy)methyl]-1,4-dioxane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenoxy)methyl]-1,4-dioxane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-chlorophenoxyacetic acid (MCPA): A widely used herbicide with a similar chlorophenoxy group.

    2,4-Dichlorophenoxyacetic acid (2,4-D): Another herbicide with two chlorine atoms on the phenoxy ring.

    4-Chlorophenoxyacetic acid: A simpler analog with a single chlorophenoxy group.

Uniqueness

2-[(4-Chlorophenoxy)methyl]-1,4-dioxane is unique due to its dioxane ring structure, which imparts distinct chemical and physical properties. This structural feature differentiates it from other chlorophenoxy compounds and contributes to its specific reactivity and applications.

Biological Activity

2-[(4-Chlorophenoxy)methyl]-1,4-dioxane is a synthetic compound that has garnered attention in the fields of medicinal chemistry and toxicology due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.

Chemical Structure and Properties

The chemical structure of this compound includes a dioxane ring with a chlorophenoxy group, which may influence its biological interactions. The presence of the chlorophenyl moiety is significant as it can enhance lipophilicity, potentially affecting the compound's pharmacokinetics and bioavailability.

Biological Activity Overview

Research indicates that compounds related to 1,4-dioxane derivatives exhibit various biological activities, including:

  • Antimicrobial properties : Some studies suggest that dioxane derivatives can inhibit microbial growth.
  • Cytotoxic effects : Investigations into the cytotoxicity of similar compounds have shown potential in cancer treatment.
  • Neuroprotective effects : Certain dioxane derivatives are being explored for their neuroprotective capabilities.

Table 1: Summary of Biological Activities

Activity Description References
AntimicrobialInhibition of bacterial growth in vitro
CytotoxicityInduction of apoptosis in cancer cell lines
NeuroprotectionProtection against oxidative stress in neuronal cells

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, studies on related compounds suggest several possible pathways:

  • Oxidative Stress Modulation : Similar dioxane compounds have been implicated in modulating oxidative stress responses in cells, potentially leading to protective effects against cellular damage.
  • Receptor Interaction : The chlorophenoxy group may facilitate interactions with specific receptors or enzymes, influencing signaling pathways critical for cell survival and proliferation.

Case Studies

Recent studies have highlighted the environmental and health implications of 1,4-dioxane exposure, including its classification as a potential carcinogen. For instance:

  • A study on the liver toxicity associated with 1,4-dioxane exposure in animal models demonstrated significant oxidative stress and DNA damage, suggesting that similar compounds could pose risks under certain conditions .
  • Another case study focused on the remediation of contaminated water sources where 1,4-dioxane was present. This research indicates the compound's persistence in the environment and underscores the need for further investigation into its biological impacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.